Anagyrine hydrochloride

Description

Structure

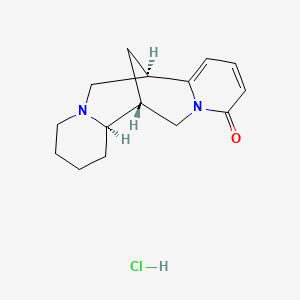

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H21ClN2O |

|---|---|

Molecular Weight |

280.79 g/mol |

IUPAC Name |

(1R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one;hydrochloride |

InChI |

InChI=1S/C15H20N2O.ClH/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;/h3,5-6,11-13H,1-2,4,7-10H2;1H/t11-,12-,13-;/m1./s1 |

InChI Key |

DEMGDGGVPBYMNN-NLPVPVDASA-N |

Isomeric SMILES |

C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4C3=CC=CC4=O.Cl |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Anagyrine Hydrochloride: A Technical Guide to its Discovery, Isolation, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagyrine, a quinolizidine alkaloid primarily found in plants of the Lupinus and Anagyris genera, has garnered scientific interest due to its notable biological activity, particularly its interaction with cholinergic receptors. This technical guide provides an in-depth overview of the discovery and isolation of anagyrine hydrochloride, presenting detailed experimental protocols and quantitative data. Furthermore, it elucidates the molecular signaling pathways through which anagyrine exerts its effects, offering valuable insights for researchers in pharmacology and drug development.

Discovery and Chemical Properties

Anagyrine was first isolated in 1885 by French biologists Ernest Hardy and N. Gallois from the plant Anagyris foetida[1]. It was later identified in various Lupinus (lupine) species, with its presence linked to the teratogenic condition in cattle known as "crooked calf disease"[1]. The hydrochloride salt of anagyrine is a common form used in research due to its stability and solubility.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁ClN₂O | [2] |

| Molecular Weight | 280.79 g/mol | [2][3] |

| Appearance | Solid | [2] |

| CAS Number | 74195-83-8 | [3] |

| Synonyms | (-)-Anagyrine hydrochloride; Monolupine hydrochloride; Rhombinine hydrochloride | [4] |

Isolation from Natural Sources

The isolation of anagyrine from plant material typically involves solvent extraction followed by purification and crystallization of the hydrochloride salt. The following protocol is based on the method described by James Fitton Couch in 1939 for the isolation of anagyrine from Lupinus laxiflorus.

Experimental Protocol: Isolation of this compound

Materials:

-

Dried and coarsely powdered Lupinus plant material

-

Alcohol (e.g., ethanol)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Acetone

-

Filter paper

-

Evaporation apparatus (e.g., rotary evaporator)

-

Crystallization dishes

Procedure:

-

Extraction of Crude Alkaloids:

-

The dried and powdered plant material is extracted with alcohol.

-

The alcoholic extract is then processed to recover the crude alkaloid mixture. The original paper by Couch refers to a previously described process which typically involves acid-base extractions to separate alkaloids from other plant constituents. A general approach involves evaporating the alcohol, acidifying the residue with an aqueous acid (like HCl), filtering to remove non-alkaloidal material, making the aqueous solution basic with a base like ammonium hydroxide, and then extracting the free alkaloids with an organic solvent.

-

The organic solvent is evaporated to yield the crude alkaloid mixture.

-

-

Formation and Crystallization of this compound (Method 1):

-

Dissolve the crude alkaloid mixture in water and filter the solution.

-

Acidify the filtrate with hydrochloric acid.

-

Concentrate the solution and allow it to crystallize.

-

Recrystallize the resulting crystals from a mixture of hot alcohol and ethyl acetate to obtain purified this compound needles.

-

-

Formation and Crystallization of this compound (Method 2):

-

Dissolve the crude alkaloid in acetone.

-

Add a mixture of hydrochloric acid and alcohol. If an oily precipitate forms, add a small amount of additional alcohol to redissolve it.

-

Allow the solution to cool to induce crystallization of this compound.

-

Recrystallize the salt from a mixture of alcohol and acetone (e.g., 2:1 ratio) to achieve higher purity.

-

Quantitative Data from Isolation

The following table summarizes the yield of crude alkaloid obtained from Lupinus laxiflorus as reported by Couch (1939).

Table 2: Yield of Crude Alkaloid from Lupinus laxiflorus

| Plant Material Lot | Weight of Plant Material (kg) | Yield of Crude Alkaloid (g) | Percentage Yield (%) |

| 1 | 3.96 | 33.6 | 0.85 |

| 2 | 14.76 | 94.5 | 0.64 |

Note: The original paper reported yields of 0.97% and 0.71% calculated on a moisture-free basis.

Biological Activity and Signaling Pathways

This compound's primary biological activity stems from its interaction with muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs, respectively). It acts as a partial agonist and a desensitizer of these receptors[4][5].

Table 3: In Vitro Activity of Anagyrine

| Receptor/Cell Line | Activity | Value (µM) | Source |

| Muscarinic Acetylcholine Receptors | IC₅₀ | 132 | [4] |

| Nicotinic Acetylcholine Receptors | IC₅₀ | 2096 | [4] |

| SH-SY5Y cells (nAChR) | EC₅₀ (Partial Agonist) | 4.2 | [4] |

| TE-671 cells (nAChR) | EC₅₀ (Partial Agonist) | 231 | [4] |

| SH-SY5Y cells (nAChR) | DC₅₀ (Desensitizer) | 6.9 | [4] |

| TE-671 cells (nAChR) | DC₅₀ (Desensitizer) | 139 | [4] |

Signaling Pathways

Anagyrine's interaction with both mAChRs and nAChRs initiates distinct downstream signaling cascades.

Muscarinic Acetylcholine Receptor (mAChR) Signaling: Muscarinic receptors are G-protein coupled receptors (GPCRs). Anagyrine binding to mAChRs, which are often coupled to Gq or Gi/o proteins, can lead to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

Nicotinic Acetylcholine Receptor (nAChR) Signaling: Nicotinic receptors are ligand-gated ion channels. When anagyrine binds to nAChRs, it causes a conformational change that opens the channel, allowing the influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺). This influx leads to depolarization of the cell membrane and can trigger various downstream events, including the activation of calcium-dependent signaling pathways.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathways

Caption: Signaling pathways of anagyrine via muscarinic and nicotinic receptors.

Conclusion

This compound remains a significant natural product with well-defined interactions at cholinergic receptors. The historical methods for its isolation provide a robust foundation for obtaining this compound for further study. Understanding its dual action on both metabotropic and ionotropic receptors is crucial for elucidating its physiological and toxicological effects. This guide serves as a comprehensive resource for researchers aiming to work with this compound, providing the necessary procedural details and a framework for understanding its mechanism of action.

References

- 1. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]

- 2. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 3. Ligand-gated ion channels | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. longdom.org [longdom.org]

- 5. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

Anagyrine Hydrochloride: A Technical Guide to Natural Sources, Prevalence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagyrine, a quinolizidine alkaloid, and its hydrochloride salt have garnered significant scientific interest due to their notable biological activities, including teratogenic effects in livestock. This technical guide provides an in-depth overview of anagyrine hydrochloride, focusing on its natural sources, prevalence in various plant species, and the analytical methodologies for its extraction, isolation, and quantification. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in natural product chemistry, toxicology, and drug development.

Introduction

Anagyrine is a tetracyclic quinolizidine alkaloid first isolated from Anagyris foetida. It is more notoriously known for its presence in various species of the Lupinus (lupine) genus, where it has been identified as the causative agent of "crooked calf disease," a congenital condition in cattle characterized by skeletal deformities. The hydrochloride salt of anagyrine is a common form used in research due to its increased stability and solubility. Understanding the natural distribution and concentration of this alkaloid is crucial for agricultural safety and for exploring its potential pharmacological applications.

Natural Sources and Prevalence

Anagyrine is predominantly found in plants of the Fabaceae family, with the genus Lupinus being the most significant source. Several species of lupine, particularly those native to western North America, have been shown to contain teratogenic levels of anagyrine.

Primary Botanical Sources

The primary botanical sources of anagyrine include, but are not limited to:

-

Lupinus species: Numerous species within this genus are known to produce anagyrine. The concentration of the alkaloid can vary significantly between species, and even within different populations of the same species, depending on genetic and environmental factors.

-

Anagyris foetida (Stinking Bean Trefoil): This leguminous shrub, native to the Mediterranean region, is the plant from which anagyrine was first isolated.

Quantitative Prevalence of Anagyrine in Lupinus Species

The concentration of anagyrine in Lupinus species is a critical factor in assessing the risk of toxicity to livestock. The following tables summarize the quantitative data on anagyrine content in various Lupinus species.

Table 1: Anagyrine Concentration in Various Lupinus Species

| Species | Plant Part | Anagyrine Concentration (g/kg dry matter) | Reference(s) |

| Lupinus sericeus (Silky lupine) | Aerial parts | 0.0 - 4.83 | [1] |

| Lupinus caudatus (Tailcup lupine) | Aerial parts | up to 3.08 | [1] |

| Lupinus leucophyllus (Velvet lupine) | Aerial parts | up to 0.37% (3.7 g/kg) | [2] |

| Lupinus latifolius (Broadleaf lupine) | Aerial parts | Potentially teratogenic levels | [3] |

| Lupinus argenteus (Silvery lupine) | Aerial parts | 0 - 50.2 (total alkaloids) | [4] |

| Lupinus formosus (Summer lupine) | Not specified | Potentially teratogenic levels | [4] |

| Lupinus burkei (Burke's lupine) | Aerial parts | Potentially teratogenic levels | [4] |

| Lupinus andersonii (Anderson's lupine) | Aerial parts | Potentially teratogenic levels | [4] |

| Lupinus polyphyllus (Bigleaf lupine) | Not specified | Not detected | [5] |

| Lupinus angustifolius (Narrow-leafed lupin) | Seeds | Not found | [6] |

| Lupinus albus (White lupin) | Seeds | Not found | [6] |

| Lupinus luteus (Yellow lupin) | Seeds | Not detected | [5] |

| Lupinus mutabilis (Andean lupin) | Seeds | Not detected | [5] |

Note: Anagyrine concentrations can fluctuate based on the plant's growth stage, with the highest levels often found during the flower and pod stages[2].

Experimental Protocols

The accurate determination of anagyrine in plant matrices requires robust and validated analytical methods. The following sections detail the commonly employed protocols for the extraction, isolation, and quantification of anagyrine.

Extraction of Anagyrine from Plant Material

A common method for extracting quinolizidine alkaloids, including anagyrine, from Lupinus species involves an acid-base extraction procedure.

Protocol 1: Acid-Base Extraction

-

Sample Preparation: Air-dry the plant material (leaves, stems, seeds) and grind it into a fine powder.

-

Acidification: Suspend the powdered plant material in an acidic solution (e.g., 0.5 M HCl) and sonicate or stir for a specified period (e.g., 30 minutes to several hours) to protonate the alkaloids, rendering them soluble in the aqueous phase.

-

Filtration: Separate the solid plant material from the acidic extract by filtration or centrifugation.

-

Basification: Adjust the pH of the acidic extract to alkaline conditions (pH > 10) using a strong base (e.g., NaOH or NH4OH). This deprotonates the alkaloids, making them soluble in organic solvents.

-

Liquid-Liquid Extraction: Perform a liquid-liquid extraction of the basified aqueous solution with an immiscible organic solvent such as dichloromethane or chloroform. Repeat the extraction multiple times to ensure complete transfer of the alkaloids into the organic phase.

-

Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na2SO4), and then evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the separation and quantification of volatile and semi-volatile compounds like anagyrine.

Protocol 2: GC-MS Analysis

-

Sample Preparation: Dissolve the crude alkaloid extract in a suitable organic solvent (e.g., methanol or chloroform). An internal standard may be added for accurate quantification.

-

GC-MS System: A typical system consists of a gas chromatograph coupled to a mass spectrometer.

-

Chromatographic Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically set between 250-280°C.

-

Oven Temperature Program: A temperature gradient is employed to separate the different alkaloids. For example, an initial temperature of 100°C held for 1 minute, then ramped to 320°C at a rate of 5-10°C/min.

-

Injection Mode: Splitless injection is often used for trace analysis.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of anagyrine.

-

-

Quantification: Create a calibration curve using this compound standards of known concentrations. The concentration of anagyrine in the sample is determined by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and selectivity for the analysis of non-volatile and thermally labile compounds, making it an excellent alternative to GC-MS.

Protocol 3: HPLC-MS/MS Analysis

-

Sample Preparation: Dissolve the crude alkaloid extract in the mobile phase or a compatible solvent. Filtration through a 0.22 µm syringe filter is necessary before injection. Solid-phase extraction (SPE) can be used for sample clean-up to minimize matrix effects[7].

-

HPLC System: A standard HPLC or UHPLC system.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for alkaloids.

-

Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification on a triple quadrupole instrument. This involves selecting a specific precursor ion for anagyrine and monitoring one or more of its characteristic product ions.

-

-

Quantification: Similar to GC-MS, a calibration curve is generated using this compound standards. The concentration in the sample is determined from this curve.

Biological Activity and Signaling Pathway

Anagyrine's primary biological effect of concern is its teratogenicity. The proposed mechanism of action involves its interaction with acetylcholine receptors.

Mechanism of Action

Anagyrine is believed to act as an antagonist at both nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs)[8]. By binding to these receptors, it can interfere with normal neuromuscular signaling. In pregnant animals, this disruption of acetylcholine signaling is thought to reduce fetal movement, leading to the development of congenital contractures and other skeletal abnormalities characteristic of "crooked calf disease". Anagyrine acts as a desensitizer of nAChRs, which can occur without metabolic activation[1].

Signaling Pathway Diagram

The following diagram illustrates the proposed interaction of anagyrine with the nicotinic acetylcholine receptor signaling pathway at the neuromuscular junction.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the analysis of anagyrine from plant samples.

Conclusion

This compound remains a significant compound of interest in both veterinary toxicology and natural product chemistry. Its prevalence in various Lupinus species necessitates continued monitoring to mitigate the risk of livestock poisoning. The detailed analytical protocols provided in this guide offer a robust framework for the accurate quantification of anagyrine. Further research into the pharmacological properties of anagyrine and its derivatives may unveil novel therapeutic applications, underscoring the importance of continued investigation into this complex alkaloid.

References

- 1. Anagyrine desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecules | Free Full-Text | Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. journals.uair.arizona.edu [journals.uair.arizona.edu]

- 5. The total alkaloid and anagyrine contents of some bitter and sweet selections of lupin species used as food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Anagyrine hydrochloride chemical structure and properties

An in-depth technical guide on the core chemical structure and properties of Anagyrine Hydrochloride, tailored for researchers, scientists, and drug development professionals.

This compound is the salt form of anagyrine, a quinolizidine alkaloid found in various plants of the Lupinus (lupine) genus and first isolated from Anagyris foetida.[1] This compound is of significant interest to the scientific community due to its notable biological activities, particularly its interaction with acetylcholine receptors. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological actions of this compound, along with relevant experimental methodologies.

Chemical Structure and Properties

Anagyrine is a tetracyclic alkaloid. The hydrochloride salt is formed by the reaction of anagyrine with hydrochloric acid.

Chemical Structure:

-

IUPAC Name: (7Ξ,7aR,14Ξ)-7,7a,8,9,10,11,13,14-Octahydro-4H,6H-7,14-methanodipyrido[1,2-a:1′,2′-e][2][3]diazocin-4-one hydrochloride

-

Synonyms: Monolupine hydrochloride, Rhombinine hydrochloride[2][4][5]

-

SMILES: C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O.Cl

Physical and Chemical Properties:

The following table summarizes the key physical and chemical properties of anagyrine and its hydrochloride salt.

| Property | Value | Reference(s) |

| Anagyrine | ||

| Molecular Weight | 244.34 g/mol | [1][7] |

| This compound | ||

| Molecular Weight | 280.79 g/mol | [4][5][6][8] |

| Appearance | Solid | [8] |

| Purity (Reference Standard) | ≥90.0% (HPLC) | [4][6] |

| Storage Temperature | -20°C | [4][6][7] |

| Solubility | Soluble in methanol or DMSO | [7] |

Biological Activity and Mechanism of Action

This compound's primary biological effect is its interaction with cholinergic receptors, specifically muscarinic and nicotinic acetylcholine receptors (nAChRs).[1][2] It is a potent desensitizer of nAChRs.[2][7]

Receptor Binding and Functional Activity:

This compound exhibits a complex interaction with acetylcholine receptors, acting as both a partial agonist and a desensitizer, particularly at nAChRs. The following table summarizes its in vitro activity.

| Parameter | Cell Line | Value | Reference(s) |

| Muscarinic Receptor Binding (IC₅₀) | - | 132 µM | [2][8] |

| Nicotinic Receptor Binding (IC₅₀) | - | 2096 µM | [2][8] |

| Partial Agonist Activity (EC₅₀) | SH-SY5Y | 4.2 µM | [2] |

| TE-671 | 231 µM | [2] | |

| nAChR Desensitization (DC₅₀) | SH-SY5Y | 6.9 µM | [2] |

| TE-671 | 139 µM | [2] |

The teratogenic effects of anagyrine, leading to conditions like "crooked calf disease" in livestock, are attributed to its ability to desensitize peripheral nAChRs, which can inhibit fetal movement.[1][7] Anagyrine has also been reported to have antiarrhythmic, tachycardic, diuretic, and purgative properties.[7]

Signaling Pathway:

The interaction of anagyrine with the nicotinic acetylcholine receptor, leading to its desensitization, is a key aspect of its mechanism of action.

Experimental Protocols

The study of this compound involves various experimental techniques, from isolation from natural sources to in vitro functional assays.

Isolation of Anagyrine from Lupinus Species:

A general protocol for the isolation of anagyrine from plant material is as follows:

-

Extraction: The dried and ground plant material (e.g., Lupinus seeds or aerial parts) is extracted with a suitable solvent, such as a mixture of methanol and water, often acidified to facilitate alkaloid extraction.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other plant constituents. The extract is acidified, and non-alkaloidal components are removed by extraction with an organic solvent. The aqueous layer is then basified, and the alkaloids are extracted into an immiscible organic solvent like chloroform or dichloromethane.

-

Purification: The crude alkaloid extract is further purified using chromatographic techniques such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Crystallization: The purified anagyrine free base is dissolved in a suitable solvent and treated with hydrochloric acid to form the hydrochloride salt, which is then crystallized.

Workflow for Isolation and Purification:

In Vitro Assay for nAChR Desensitization:

The desensitizing effect of this compound on nAChRs can be assessed using cell-based functional assays, for example, with SH-SY5Y cells which endogenously express nAChRs.

-

Cell Culture: SH-SY5Y cells are cultured in appropriate media and seeded into 96-well plates.

-

Fluorescent Dye Loading: The cells are loaded with a membrane potential-sensitive fluorescent dye.

-

Compound Addition: this compound at various concentrations is added to the wells.

-

Agonist Challenge: After a pre-incubation period with this compound, a known nAChR agonist (e.g., nicotine or epibatidine) is added to stimulate the receptors.

-

Signal Detection: The change in fluorescence, corresponding to the change in membrane potential upon receptor activation, is measured using a fluorescence plate reader.

-

Data Analysis: The degree of inhibition of the agonist-induced response by this compound is calculated to determine the DC₅₀ value.

Analytical Methods

The identification and quantification of this compound are typically performed using a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of anagyrine in plant extracts and biological samples. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is commonly employed.

-

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS provides structural information and sensitive detection. Electrospray ionization (ESI) is a common ionization technique.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for the structural elucidation of the anagyrine molecule.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

This guide provides a foundational understanding of this compound for research and development purposes. For more detailed experimental procedures and data, it is recommended to consult the primary scientific literature.

References

- 1. Activation and Desensitization of Nicotinic α7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Upregulation of Surface α4β2 Nicotinic Receptors Is Initiated by Receptor Desensitization after Chronic Exposure to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Desensitization of nicotinic ACh receptors: shaping cholinergic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Fast desensitization of acetylcholine receptors induced by a spider toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. datapdf.com [datapdf.com]

Anagyrine Hydrochloride: A Technical Deep Dive into its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagyrine, a quinolizidine alkaloid primarily found in plants of the Lupinus genus, is a known teratogen responsible for "crooked calf syndrome" in livestock.[1][2] This technical guide provides an in-depth exploration of the molecular mechanism of action of anagyrine hydrochloride in biological systems. The primary focus is on its interaction with nicotinic acetylcholine receptors (nAChRs), which leads to receptor desensitization and subsequent downstream physiological effects. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and presents visual diagrams of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for research, scientific, and drug development applications.

Core Mechanism of Action: Interaction with Nicotinic Acetylcholine Receptors

The principal mechanism of action of this compound is its interaction with nicotinic acetylcholine receptors (nAChRs).[3][4] Anagyrine acts as a partial agonist on these receptors, meaning it binds to and activates them, but with lower efficacy than the endogenous ligand, acetylcholine (ACh).[3][5] More critically, anagyrine is a potent desensitizer of nAChRs.[3][5] This desensitization is a state where the receptor, despite the continued presence of a ligand, becomes unresponsive and its ion channel closes.[6] This action is direct and does not require metabolic activation of the anagyrine molecule.[3][5]

The teratogenic effects of anagyrine, leading to congenital deformities such as arthrogryposis (flexed joints), torticollis (twisted neck), and scoliosis (curved spine), are a direct consequence of this nAChR desensitization.[2][7] By desensitizing nAChRs in the developing fetus, anagyrine inhibits fetal movement.[7] This prolonged period of fetal immobility during critical stages of gestation leads to the characteristic skeletal abnormalities of crooked calf syndrome.[2][7]

Quantitative Data

The following tables summarize the key quantitative data from in vitro and in vivo studies on anagyrine's activity.

Table 1: In Vitro Activity of Anagyrine at Nicotinic Acetylcholine Receptors [3][5]

| Cell Line | Receptor Type Expressed | Parameter | Value (µM) |

| SH-SY5Y | Autonomic nAChR | EC50 (Activation) | 4.2 |

| DC50 (Desensitization) | 6.9 | ||

| TE-671 | Fetal Muscle-type nAChR | EC50 (Activation) | 231 |

| DC50 (Desensitization) | 139 |

Table 2: Pharmacokinetic Parameters of Anagyrine in Cattle [9]

| Body Condition | Cmax (ng/mL) | Tmax (hours) | Elimination Half-life (t1/2) (hours) |

| High | 538 ± 159 | 2 | 7.8 ± 0.8 |

| Low | 182 ± 23 | 12 | 9.6 ± 2.0 |

Experimental Protocols

In Vitro Nicotinic Acetylcholine Receptor Functional Assay

This protocol details the methodology used to assess the activation and desensitization of nAChRs by anagyrine in cell culture models.[3][5]

Objective: To determine the half-maximal effective concentration (EC50) for receptor activation and the half-maximal desensitizing concentration (DC50) of anagyrine.

Cell Lines:

-

SH-SY5Y: A human neuroblastoma cell line endogenously expressing autonomic nAChRs.

-

TE-671: A human rhabdomyosarcoma cell line endogenously expressing the fetal muscle-type nAChR.

Materials:

-

This compound

-

Acetylcholine (ACh)

-

Dimethylphenylpiperazinium (DMPP) - positive control for activation and desensitization

-

Membrane potential-sensitive fluorescent dye (e.g., from a FLIPR Membrane Potential Assay Kit)

-

Cell culture medium and supplements

-

96-well black-walled, clear-bottom microplates

-

Fluorescence imaging plate reader (e.g., FLIPR)

Methodology:

-

Cell Culture and Plating:

-

Culture SH-SY5Y and TE-671 cells according to standard cell culture protocols.

-

Plate the cells into 96-well microplates at an appropriate density and allow them to adhere and grow to confluence.

-

-

Dye Loading:

-

Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions.

-

Remove the cell culture medium from the wells and add the dye solution.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to load the dye.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound, DMPP, and ACh in an appropriate assay buffer.

-

-

Fluorescence Measurement for Activation (EC50):

-

Place the dye-loaded cell plate into the fluorescence imaging plate reader.

-

Establish a stable baseline fluorescence reading.

-

Add varying concentrations of anagyrine or DMPP to the wells.

-

Record the change in fluorescence intensity over time. The peak fluorescence change corresponds to the level of receptor activation.

-

Plot the peak fluorescence change against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

-

Fluorescence Measurement for Desensitization (DC50):

-

Place the dye-loaded cell plate into the fluorescence imaging plate reader.

-

Establish a stable baseline fluorescence reading.

-

Add varying concentrations of anagyrine or DMPP to the wells and incubate for a period sufficient to induce desensitization (e.g., 5-10 minutes).

-

Following the incubation, add a fixed, predetermined concentration of ACh (e.g., 10 µM for SH-SY5Y and 1 µM for TE-671) to challenge the receptors.

-

Record the change in fluorescence intensity. A reduced response to ACh indicates receptor desensitization.

-

Plot the ACh-induced fluorescence change against the logarithm of the anagyrine/DMPP pre-incubation concentration and fit the data to an inhibitory dose-response curve to determine the DC50.

-

In Vivo Pharmacokinetic Study in Cattle

This protocol outlines the general procedure for determining the pharmacokinetic profile of anagyrine in cattle.[9][10]

Objective: To determine key pharmacokinetic parameters such as maximum serum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2) of anagyrine in cattle.

Animals:

-

Mature, non-lactating cows, categorized by body condition (e.g., high and low).

Materials:

-

Anagyrine source (e.g., ground Lupinus plant material containing a known concentration of anagyrine)

-

Oral gavage equipment

-

Blood collection tubes (e.g., containing heparin or EDTA)

-

Centrifuge

-

Analytical instrumentation for quantifying anagyrine in serum (e.g., Liquid Chromatography-Mass Spectrometry, LC-MS)

Methodology:

-

Animal Preparation and Dosing:

-

Acclimate the cows to the experimental conditions.

-

Administer a single oral dose of the anagyrine-containing material (e.g., 2.0 g/kg of body weight) via oral gavage.

-

-

Blood Sampling:

-

Collect blood samples from the jugular vein at predetermined time points before and after dosing. A typical sampling schedule might be: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, and 60 hours post-dosing.

-

-

Sample Processing:

-

Centrifuge the blood samples to separate the plasma or serum.

-

Store the plasma/serum samples frozen (e.g., at -20°C or -80°C) until analysis.

-

-

Anagyrine Quantification:

-

Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of anagyrine in bovine serum.

-

Extract anagyrine from the serum samples.

-

Analyze the extracts and determine the concentration of anagyrine at each time point.

-

-

Pharmacokinetic Analysis:

-

Plot the serum concentration of anagyrine versus time for each animal.

-

Use pharmacokinetic modeling software to calculate the key parameters:

-

Cmax: The maximum observed serum concentration.

-

Tmax: The time at which Cmax is observed.

-

t1/2: The elimination half-life, representing the time it takes for the serum concentration to decrease by half.

-

AUC (Area Under the Curve): The total drug exposure over time.

-

-

Visualizations

Signaling Pathway of Anagyrine-Induced nAChR Desensitization

References

- 1. pnas.org [pnas.org]

- 2. web.as.uky.edu [web.as.uky.edu]

- 3. Desensitization of Nicotinic Acetylcholine Receptors as a Strategy for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anagyrine - Wikipedia [en.wikipedia.org]

- 5. Anagyrine desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Desensitization of the nicotinic acetylcholine receptor: molecular mechanisms and effect of modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. It's not “either/or”: activation and desensitization of nicotinic acetylcholine receptors both contribute to behaviors related to nicotine addiction and mood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The effect of body condition on serum concentrations of two teratogenic alkaloids (anagyrine and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation and Desensitization of Nicotinic α7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

Anagyrine Hydrochloride: A Historical and Technical Review of Early Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine, a quinolizidine alkaloid, was first isolated in 1885 by French biologists Ernest Hardy and N. Gallois from the toxic legume Anagyris foetida[1][2]. This compound, later identified in various Lupinus species in 1939, has a long history rooted in folk medicine due to the known toxicity of the plants in which it is found[1]. Early research into anagyrine hydrochloride laid the groundwork for understanding its chemical properties, toxicological profile, and pharmacological effects, long before its teratogenic properties became a primary focus of investigation. This technical guide provides an in-depth look at the historical research and early studies of this compound, presenting available data, outlining experimental methodologies, and visualizing the logical progression of its early scientific understanding.

Early Isolation and Characterization

Experimental Protocols

General Historical Method for Alkaloid Isolation (Stas-Otto Method and similar approaches):

Early alkaloid isolation techniques, such as the Stas-Otto method, relied on the basic nature of alkaloids to separate them from other plant constituents. A plausible reconstruction of the methodology used for anagyrine isolation is as follows:

-

Extraction: The plant material (likely the seeds of Anagyris foetida, which contain the highest concentration of the alkaloid) would be pulverized and extracted with an acidified aqueous solvent (e.g., water with sulfuric or hydrochloric acid). This would convert the alkaloid into its salt form, rendering it water-soluble.

-

Filtration: The acidic extract would then be filtered to remove solid plant debris.

-

Basification: The filtered, acidic solution would be made alkaline by the addition of a base, such as ammonia or sodium carbonate. This would neutralize the alkaloid salt, converting it back to its free base form, which is generally less soluble in water.

-

Organic Solvent Extraction: The now alkaline aqueous solution would be repeatedly extracted with an immiscible organic solvent like ether or chloroform. The free alkaloid base would preferentially dissolve in the organic layer.

-

Concentration and Crystallization: The organic solvent containing the anagyrine would be evaporated, leaving behind the crude alkaloid. This crude product could then be further purified by recrystallization from a suitable solvent to yield this compound crystals.

This general procedure, with minor variations, was the standard for alkaloid isolation during the period of anagyrine's discovery.

Early Toxicological and Pharmacological Studies

Early toxicological data for this compound is sparse in the readily available modern literature. The primary focus of early 20th-century research on lupin alkaloids was often on their general toxicity to livestock and their potential pharmacological applications.

Quantitative Data

While specific LD50 values for anagyrine from the pre-1950s era are not well-documented in contemporary sources, later research provides some quantitative toxicological data. It is important to note that these more recent findings may not reflect the methodologies and results of the very early studies.

| Compound | Species | Route of Administration | Toxicological Endpoint | Value | Reference |

| Anagyrine | Cow | Oral | Teratogenic Dose | 1.44 g/kg (between days 40-70 of pregnancy) | [1][2] |

| Anagyrine | SH-SY5Y cells | In vitro | EC50 (nAChR agonism) | 4.2 µM | |

| Anagyrine | TE-671 cells | In vitro | EC50 (nAChR agonism) | 231 µM | |

| Anagyrine | SH-SY5Y cells | In vitro | DC50 (nAChR desensitization) | 6.9 µM | |

| Anagyrine | TE-671 cells | In vitro | DC50 (nAChR desensitization) | 139 µM |

This table includes more recent data due to the lack of available quantitative data from early historical studies.

Proposed Mechanism of Action in Early Studies

While a detailed understanding of receptor pharmacology was not available to early researchers, it was understood that anagyrine and related lupin alkaloids exerted potent physiological effects. Early hypotheses likely centered on a general disruption of nervous system function, given the observed symptoms of poisoning. Later, but still predating modern molecular techniques, the structural similarities of anagyrine to other neuroactive compounds would have led to speculation about its interaction with the autonomic nervous system. More recent studies have elucidated that anagyrine acts as an acetylcholine agonist, with a notable interaction with both nicotinic and muscarinic acetylcholine receptors.

Visualizing Early Research Concepts

The following diagrams illustrate the logical flow of the early research process and the proposed (modern) mechanism of action based on the foundational work of early scientists.

Conclusion

The early research on this compound, from its initial isolation in the late 19th century to its characterization in the early 20th century, provided the essential foundation for our current understanding of this complex alkaloid. While detailed quantitative data and experimental protocols from the earliest studies are not always preserved in accessible formats, the logical progression of scientific inquiry is clear. The pioneering work of early chemists and pharmacologists in isolating and characterizing anagyrine paved the way for later discoveries, including its significant impact on livestock as a teratogen and its nuanced interactions with the cholinergic nervous system. This historical perspective is invaluable for modern researchers in the fields of natural product chemistry, toxicology, and drug development, offering insights into the evolution of scientific understanding of plant-derived compounds.

References

An In-depth Technical Guide on the Anagyrine Hydrochloride Biosynthetic Pathway in Lupinus Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagyrine, a tetracyclic quinolizidine alkaloid found in certain Lupinus species, is of significant interest due to its teratogenic effects in livestock and its potential pharmacological properties. Understanding its biosynthetic pathway is crucial for developing strategies to mitigate its negative impacts and explore its therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on the anagyrine hydrochloride biosynthetic pathway. While the initial steps of quinolizidine alkaloid (QA) biosynthesis are well-established, the specific enzymatic conversions leading to the anagyrine core remain an active area of research. This document details the known enzymatic reactions, presents available quantitative data, outlines key experimental protocols for alkaloid analysis and enzyme assays, and provides visualizations of the established and hypothetical pathway segments.

Introduction to Anagyrine and Quinolizidine Alkaloids

Quinolizidine alkaloids (QAs) are a diverse group of secondary metabolites derived from the amino acid L-lysine, predominantly found in the legume family (Fabaceae), particularly in the genus Lupinus. Anagyrine is a tetracyclic QA known for its toxicity, causing "crooked calf disease" in cattle that consume plants containing this alkaloid during specific gestation periods. The biosynthesis of anagyrine is intricately linked to the general QA pathway, sharing its initial enzymatic steps with other QAs like sparteine and lupanine.

The Anagyrine Biosynthetic Pathway

The biosynthesis of anagyrine begins with the conversion of L-lysine into the diamine cadaverine. While the early stages of the pathway are well-characterized, the subsequent cyclization and modification steps leading to the tetracyclic structure of anagyrine are not yet fully elucidated.

Established Biosynthetic Steps

The initial, well-understood steps of the QA pathway, which are also the foundational steps for anagyrine biosynthesis, are:

-

Decarboxylation of L-Lysine: The pathway is initiated by the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) . In Lupinus species, LDC activity has been localized to the chloroplasts.

-

Oxidative Deamination of Cadaverine: Cadaverine is then oxidatively deaminated to 5-aminopentanal by a copper amine oxidase (CAO) .

-

Spontaneous Cyclization: 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine .

Hypothetical Downstream Pathway to Anagyrine

The conversion of Δ¹-piperideine into the tetracyclic core of anagyrine is believed to involve a series of complex cyclization and modification reactions. While the exact enzymes and intermediates are not definitively identified, a plausible hypothesis involves the dimerization and further cyclization of Δ¹-piperideine units to form a tetracyclic intermediate, which is then further modified to yield various QAs, including anagyrine. The formation of the characteristic α-pyridone ring of anagyrine likely involves a dehydrogenation step, possibly catalyzed by a dehydrogenase or a cytochrome P450 enzyme.

Key Enzymes in the Anagyrine Biosynthetic Pathway

While many enzymes in the downstream pathway are yet to be discovered, the initial enzymes are well-characterized.

| Enzyme | Abbreviation | Substrate | Product | Cellular Localization |

| Lysine Decarboxylase | LDC | L-Lysine | Cadaverine | Chloroplasts |

| Copper Amine Oxidase | CAO | Cadaverine | 5-Aminopentanal | Not definitively localized |

Table 1: Characterized Enzymes in the Early Stages of Quinolizidine Alkaloid Biosynthesis.

Quantitative Data

Quantitative kinetic data for the enzymes of the anagyrine pathway in Lupinus species are limited. However, a study on a copper amine oxidase from Lupinus angustifolius revealed a low KM value for cadaverine, suggesting a high affinity for its substrate and supporting its role as the second enzyme in the QA pathway[1].

| Enzyme | Species | Substrate | KM Value | Reference |

| Copper Amine Oxidase | Lupinus angustifolius | Cadaverine | Low (specific value not provided in abstract) | [1] |

| Lysine Decarboxylase | E. coli (for comparison) | L-Lysine | 2.0 mM | [2] |

Table 2: Available Kinetic Data for Enzymes in or related to the Quinolizidine Alkaloid Biosynthetic Pathway.

Experimental Protocols

Extraction and Quantification of Anagyrine and other Quinolizidine Alkaloids

4.1.1. Sample Preparation and Extraction

A common method for the extraction of QAs from Lupinus plant material involves the following steps:

-

Homogenization: Freeze-dried and ground plant material (e.g., seeds, leaves) is used for extraction.

-

Extraction Solvent: An acidified methanol/water solution is a commonly used and effective extraction solvent. A typical composition is 60% methanol with 0.06% formic acid[3].

-

Extraction Procedure:

-

Weigh approximately 100 mg of powdered plant material.

-

Add the extraction solvent.

-

Sonicate the mixture for 15 minutes in an ultrasonic bath.

-

Centrifuge the sample at high speed (e.g., 20,000 x g) for 15 minutes.

-

Collect the supernatant for analysis[3].

-

4.1.2. Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of anagyrine and other QAs.

-

Chromatographic Separation: A C18 reversed-phase column is often used with a gradient elution of an ammonium formate-acetonitrile mobile phase[4].

-

Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for each alkaloid[4][5].

-

Internal Standard: An internal standard, such as caffeine, can be added to the final diluted sample to improve quantitative accuracy[3].

4.1.3. Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for QA analysis.

-

Sample Derivatization: Derivatization is often not required for QAs.

-

Chromatographic Separation: A capillary column with a non-polar stationary phase (e.g., 5% phenylpolysiloxane) is typically used. The column temperature is programmed to achieve separation of the different alkaloids[6].

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is commonly used. Alkaloids are identified based on their retention times and mass spectra, which are compared to libraries and authentic standards[6].

Enzyme Assays

4.2.1. Lysine Decarboxylase (LDC) Assay

Several methods can be used to assay LDC activity.

-

pH-Stat Method: This method measures the rate of proton consumption during the decarboxylation reaction using a pH-stat apparatus. The rate of addition of a standard acid required to maintain a constant pH is proportional to the enzyme activity[2].

-

Spectrophotometric Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., sodium acetate buffer, pH 6.0), L-lysine, and the cofactor pyridoxal 5-phosphate (PRP).

-

Initiate the reaction by adding the enzyme extract.

-

The production of cadaverine can be quantified by derivatization with a chromogenic reagent, such as ninhydrin, followed by spectrophotometric measurement.

-

-

Manometric Assay: This classic method measures the volume of CO2 released during the reaction using a Warburg apparatus[7].

4.2.2. Copper Amine Oxidase (CAO) Assay

CAO activity can be determined by measuring the production of hydrogen peroxide (H₂O₂), one of the reaction products.

-

Peroxidase-Coupled Spectrophotometric Assay:

-

The reaction mixture contains a suitable buffer, the substrate cadaverine, horseradish peroxidase (HRP), and a chromogenic peroxidase substrate (e.g., Amplex® Red).

-

The H₂O₂ produced by CAO is used by HRP to oxidize the chromogenic substrate, leading to a colored product that can be measured spectrophotometrically[8][9].

-

-

Polarographic Method: This method directly measures the consumption of oxygen in the reaction mixture using an oxygen electrode[8].

Visualizations

Established Quinolizidine Alkaloid Biosynthetic Pathway

References

- 1. academic.oup.com [academic.oup.com]

- 2. Lysine decarboxylase assay by the pH-stat method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. An Innovative Use of the QuEChERs Method and LC-MS/MS Technique for Fast and Simple Determination of Quinolizidine Alkaloids in Leguminous Plants [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Determination of Copper Amine Oxidase Activity in Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Anagyrine Hydrochloride: A Comprehensive Pharmacological Profile and Potential Applications

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

Anagyrine is a quinolizidine alkaloid primarily known for its teratogenic effects in livestock. Its hydrochloride salt, while not extensively studied, presents a compelling pharmacological profile centered around its interaction with cholinergic receptors. This document provides a comprehensive overview of the current knowledge of anagyrine hydrochloride, detailing its mechanism of action, pharmacokinetics, and toxicological properties. While its therapeutic potential remains largely unexplored, this guide aims to consolidate existing data to facilitate future research and development in this area. We present quantitative data in structured tables, detail key experimental protocols, and provide visualizations of relevant pathways and workflows to offer a thorough technical resource for the scientific community.

Introduction

Anagyrine, a naturally occurring quinolizidine alkaloid, has been identified in various plant species, most notably in the genus Lupinus (lupins). Historically, its primary significance has been in the field of veterinary toxicology as the causative agent of "crooked calf disease," a congenital condition characterized by skeletal deformities in cattle that have ingested lupins during specific gestational periods[1]. The hydrochloride salt of anagyrine is a more stable, water-soluble form, making it suitable for pharmacological studies. Despite its notorious reputation as a teratogen, the specific interactions of anagyrine with neurotransmitter receptors warrant a closer examination of its broader pharmacological profile and potential, albeit currently unrealized, therapeutic applications. This guide synthesizes the available scientific literature to provide an in-depth technical overview for researchers and drug development professionals.

Pharmacological Profile

Mechanism of Action

The primary mechanism of action of anagyrine involves its interaction with both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs, respectively). It is believed to act as an agonist at these receptors, mimicking the action of the endogenous neurotransmitter acetylcholine[1].

Anagyrine exhibits a significantly higher affinity for muscarinic receptors compared to nicotinic receptors[1]. This preferential binding is a key aspect of its pharmacological activity. Research has shown that anagyrine can act as a partial agonist and a desensitizer of nAChRs directly, without the need for metabolic activation[2][3]. This direct action on nAChRs is a crucial finding, suggesting that serum concentrations of anagyrine could serve as a potential biomarker for its biological effects[3].

The interaction with acetylcholine receptors is thought to underlie its toxic effects. By acting as an acetylcholine agonist, anagyrine can increase signaling to muscles, but it is the potent desensitization of these receptors that is hypothesized to cause fetal sedation and reduced movement, leading to the developmental abnormalities observed in crooked calf disease[1][3].

Pharmacodynamics

Quantitative data from in vitro studies have helped to elucidate the pharmacodynamic profile of anagyrine at cholinergic receptors. The following table summarizes the key affinity and activity parameters.

| Parameter | Receptor Type | Cell Line | Value (µM) | Reference |

| IC₅₀ | Muscarinic | - | 132 | [1][2][4] |

| IC₅₀ | Nicotinic | - | 2096 | [1][2][4] |

| EC₅₀ | Autonomic nAChR | SH-SY5Y | 4.2 | [3][5] |

| EC₅₀ | Fetal muscle-type nAChR | TE-671 | 231 | [3][5] |

| DC₅₀ | Autonomic nAChR | SH-SY5Y | 6.9 | [3][5] |

| DC₅₀ | Fetal muscle-type nAChR | TE-671 | 139 | [3][5] |

IC₅₀: Half maximal inhibitory concentration; EC₅₀: Half maximal effective concentration; DC₅₀: Half maximal desensitizing concentration.

These data indicate that anagyrine is a more potent partial agonist and desensitizer of autonomic nAChRs than fetal muscle-type nAChRs[3][5].

Pharmacokinetics

Detailed pharmacokinetic studies of this compound in common laboratory animal models are currently lacking in the scientific literature. The majority of available data comes from a study on cattle that ingested anagyrine-containing lupine plants[6][7]. This study revealed that the body condition of the animals influenced the absorption and elimination of the alkaloid.

| Parameter | High Body Condition Cows | Low Body Condition Cows | Reference |

| Time to Peak Concentration (Tₘₐₓ) | 2 hours | 12 hours | [6][7] |

| Maximum Serum Concentration (Cₘₐₓ) | Statistically significantly higher | Statistically significantly lower | [6][7] |

| Elimination Half-life (t₁/₂) | 7.8 ± 0.8 hours | 9.6 ± 2.0 hours | [8] |

These findings suggest that physiological factors can significantly impact the pharmacokinetic profile of anagyrine. Further studies are required to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in different species to better understand its potential for systemic effects and to inform any future therapeutic development.

Toxicology

The most well-documented toxicological effect of anagyrine is its teratogenicity, specifically causing "crooked calf disease" when ingested by pregnant cows between days 40 and 70 of gestation[1]. The clinical signs in affected calves include arthrogryposis (joint contractures), scoliosis (curvature of the spine), torticollis (twisted neck), and cleft palate[1]. The proposed mechanism for these effects is the prolonged sedation of the fetus due to the desensitization of acetylcholine receptors, leading to a lack of movement during critical developmental periods[1].

In adult cattle, ingestion of toxic doses of anagyrine can lead to a range of symptoms including nervousness, muscle tremors, ataxia, and in severe cases, respiratory distress and death[1].

Potential Therapeutic Applications

The therapeutic potential of this compound is currently speculative and largely unexplored. However, some historical and anecdotal evidence, along with its defined mechanism of action, suggests areas for future investigation.

-

Neurological Research: As a compound that interacts with both nicotinic and muscarinic acetylcholine receptors, this compound could be a useful pharmacological tool for studying the cholinergic system.

-

Antiarrhythmic and Diuretic Properties: Some sources mention potential antiarrhythmic and diuretic properties, though these claims are not substantiated by robust scientific studies[9].

-

Antifungal Activity: Extracts containing anagyrine have been reported to possess antifungal activity[9]. However, the specific contribution of anagyrine to this effect has not been determined.

It is crucial to emphasize that significant research, including preclinical efficacy and safety studies, is required to validate any of these potential therapeutic applications.

Experimental Protocols

Assessment of nAChR Activation and Desensitization

This protocol is based on the methodology described by Green et al. (2017)[3][5].

Objective: To determine the potency and efficacy of anagyrine as a partial agonist and desensitizer of nicotinic acetylcholine receptors.

Cell Lines:

-

SH-SY5Y cells (expressing autonomic nAChRs)

-

TE-671 cells (expressing fetal muscle-type nAChRs)

Materials:

-

This compound

-

Acetylcholine (ACh)

-

Dimethylphenylpiperazinium (DMPP) (positive control)

-

Membrane potential-sensing dye

-

Cell culture medium and supplements

-

Microplate reader with fluorescence detection

Procedure:

-

Culture SH-SY5Y and TE-671 cells in appropriate medium until they reach the desired confluence.

-

Plate the cells into 96-well microplates.

-

Activation Assay:

-

Expose the cells to increasing concentrations of this compound (e.g., in log₁₀ molar increments from 10 nM to 100 µM).

-

Measure the change in fluorescence of the membrane potential-sensing dye to assess nAChR activation.

-

Use a maximal concentration of a potent agonist like epibatidine to determine the maximal response.

-

-

Desensitization Assay:

-

Pre-incubate the cells with increasing concentrations of this compound for a defined period.

-

Subsequently, expose the cells to a fixed concentration of acetylcholine (e.g., 10 µM for SH-SY5Y and 1 µM for TE-671).

-

Measure the change in fluorescence to assess the degree of nAChR desensitization caused by anagyrine.

-

-

Data Analysis:

-

Calculate EC₅₀ values for activation and DC₅₀ values for desensitization by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Extraction and Preparation of this compound

The following is a general procedure based on historical methods for alkaloid extraction.

Objective: To isolate anagyrine from plant material and convert it to its hydrochloride salt.

Materials:

-

Dried and powdered Lupinus plant material containing anagyrine

-

Methanol or ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Chloroform or other suitable organic solvent

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Chromatography equipment (for purification)

Procedure:

-

Extraction:

-

Extract the powdered plant material with a suitable solvent such as methanol or ethanol using a Soxhlet apparatus.

-

Evaporate the solvent to obtain a crude extract.

-

-

Acid-Base Purification:

-

Dissolve the crude extract in a dilute acidic solution (e.g., 1% HCl) to protonate the alkaloids and make them water-soluble.

-

Wash the acidic solution with an immiscible organic solvent (e.g., chloroform) to remove non-basic impurities.

-

Make the aqueous layer basic with NaOH to deprotonate the alkaloids, causing them to precipitate or become soluble in an organic solvent.

-

Extract the free base anagyrine into an organic solvent like chloroform.

-

Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent to yield the purified anagyrine free base.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified anagyrine free base in a suitable solvent (e.g., absolute ethanol).

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a non-aqueous solvent, until precipitation of this compound is complete.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Visualizations

Caption: Anagyrine's interaction with cholinergic receptors.

Caption: Workflow for assessing nAChR activity.

Conclusion and Future Directions

This compound presents a dual profile: a well-established teratogen and a pharmacological agent with specific interactions at cholinergic receptors. While its toxicity, particularly in livestock, has been the primary focus of research, the detailed characterization of its effects on nicotinic and muscarinic receptors opens avenues for its use as a research tool. The significant gaps in our understanding of its downstream signaling pathways, comprehensive pharmacokinetic profile in relevant preclinical models, and its largely unexplored therapeutic potential highlight the need for further investigation. Future research should focus on elucidating the specific intracellular signaling cascades modulated by anagyrine, conducting thorough ADME studies for the hydrochloride salt, and performing systematic in vitro and in vivo screening to explore any potential therapeutic efficacy in areas suggested by anecdotal reports. Such studies will be critical in determining whether this compound can be repurposed from a known toxin into a valuable pharmacological agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Anagyrine desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Publication : USDA ARS [ars.usda.gov]

- 5. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Publication : USDA ARS [ars.usda.gov]

An In-depth Technical Guide: The Relationship Between Anagyrine Hydrochloride and Crooked Calf Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the established relationship between the quinolizidine alkaloid, anagyrine hydrochloride, and the congenital birth defect in cattle known as crooked calf disease (CCD). The information presented herein is curated for an audience engaged in toxicological research, veterinary science, and the development of therapeutic or preventative measures.

Executive Summary

Anagyrine, a teratogenic alkaloid primarily found in various species of the Lupinus (lupine) genus, is the principal causative agent of crooked calf disease. Ingestion of anagyrine-containing lupines by pregnant cows during a critical gestational window leads to a spectrum of debilitating skeletal deformities and other congenital abnormalities in their offspring. The primary mechanism of action is believed to be the inhibition of fetal movement through the desensitization of nicotinic acetylcholine receptors (nAChRs). This guide will delve into the molecular mechanisms, present key quantitative data from pivotal studies, detail relevant experimental protocols, and provide visual representations of the underlying biological and experimental frameworks.

The Teratogen: Anagyrine

Anagyrine is a quinolizidine alkaloid identified as the primary teratogen responsible for CCD.[1][2][3] Several species of lupine native to Western North America contain teratogenic levels of anagyrine, including L. sericeus, L. caudatus, L. laxiflorus, and L. sulphureus.[4] The concentration of anagyrine within these plants can vary depending on the species, geographical location, and stage of growth.[5]

The Pathology: Crooked Calf Disease

Crooked calf disease is characterized by a range of congenital defects, which can include:

-

Arthrogryposis: Permanently flexed and rigid joints.[6]

-

Scoliosis: Lateral curvature of the spine.[6]

-

Kyphosis: Abnormal outward curvature of the spine (humpback).[6]

-

Torticollis: Twisting of the neck.[6]

These deformities are a direct result of reduced fetal movement in utero.[7][8]

Quantitative Data

The following tables summarize key quantitative data from various studies investigating the effects of anagyrine.

Table 1: In Vivo Dose-Response and Susceptibility

| Parameter | Value | Species | Gestational Period of Susceptibility | Source |

| Teratogenic Dose | 1.44 g/kg | Bovine | Days 40-70 of pregnancy | [6] |

| Continuous Dosing Regimen | 1.25 to 1.5 g/kg of ground lupine daily for 30 days | Bovine | Days 40-70 of pregnancy | [7][9] |

| Intermittent Dosing Regimen | 1.25 to 1.5 g/kg of ground lupine for 10 days, followed by 5 days off | Bovine | Days 40-70 of pregnancy | [7] |

Table 2: In Vitro Receptor Binding and Activity

| Parameter | Cell Line | Value | Receptor Type | Source |

| IC50 | Not Specified | 132 µM | Muscarinic Acetylcholine Receptors | [6][10] |

| IC50 | Not Specified | 2,096 µM | Nicotinic Acetylcholine Receptors | [6][10] |

| EC50 (Partial Agonist) | SH-SY5Y (Autonomic nAChR) | 4.2 µM | Nicotinic Acetylcholine Receptors | [11][12] |

| EC50 (Partial Agonist) | TE-671 (Fetal Muscle-Type nAChR) | 231 µM | Nicotinic Acetylcholine Receptors | [11][12] |

| DC50 (Desensitization) | SH-SY5Y (Autonomic nAChR) | 6.9 µM | Nicotinic Acetylcholine Receptors | [11][12] |

| DC50 (Desensitization) | TE-671 (Fetal Muscle-Type nAChR) | 139 µM | Nicotinic Acetylcholine Receptors | [11][12] |

Table 3: Toxicokinetic Parameters of Anagyrine in Cattle

| Parameter | Body Condition | Value | Source |

| Time to Peak Serum Concentration (Tmax) | High Body Condition | 2 hours | [2][3] |

| Time to Peak Serum Concentration (Tmax) | Low Body Condition | 12 hours | [2][3] |

| Elimination Half-Life (t1/2) | Low Body Condition (Hereford) | 9.6 ± 2.0 hours | [13] |

| Elimination Half-Life (t1/2) | High Body Condition (Hereford) | 7.8 ± 0.8 hours | [13] |

| Elimination Half-Life (t1/2) | Holstein | 5.8 ± 0.6 hours | [13] |

Experimental Protocols

In Vivo Model for Crooked Calf Disease Induction

This protocol outlines a typical experimental design to induce and study CCD in a controlled setting.

Objective: To determine the teratogenic effects of anagyrine-containing lupine on bovine fetal development.

Materials:

-

Pregnant beef cows (e.g., Hereford) with confirmed gestational dates.

-

Dried, ground lupine plant material with a known concentration of anagyrine (Lupinus leucophyllus).[2][7]

-

Control feed (e.g., ground alfalfa hay).[7]

-

Oral gavage equipment.

-

Blood collection supplies (for toxicokinetic analysis).

-

Ultrasound equipment for monitoring fetal movement.

Procedure:

-

Animal Selection and Acclimation: Select healthy, pregnant cows and acclimate them to individual pens and handling procedures.

-

Group Allocation: Divide the cows into at least three groups:

-

Control Group: Receives ground alfalfa hay.[7]

-

Continuous Treatment Group: Receives a daily oral dose of ground lupine (e.g., 1.25-1.5 g/kg body weight) from gestational day 40 to 70.[7][9]

-

Intermittent Treatment Group: Receives a daily oral dose of ground lupine for a set period (e.g., 10 days) followed by a period of control feed (e.g., 5 days), with this cycle repeated through the critical gestational period.[7]

-

-

Dose Administration: Administer the assigned treatment daily via oral gavage.

-

Fetal Movement Monitoring: Conduct regular ultrasound examinations to monitor and quantify fetal movement. A clear inverse correlation between serum anagyrine concentrations and fetal movement is expected.[7][9]

-

Blood Sampling: Collect blood samples at regular intervals to determine the serum concentration of anagyrine for toxicokinetic analysis.

-

Post-Partum Evaluation: After birth, thoroughly examine each calf for the clinical signs of CCD.

In Vitro nAChR Desensitization Assay

This protocol describes a cell-based assay to investigate the direct effects of anagyrine on nicotinic acetylcholine receptors.

Objective: To determine if anagyrine directly desensitizes nAChRs.

Materials:

-

SH-SY5Y human neuroblastoma cell line (expressing autonomic nAChRs).[12]

-

TE-671 human rhabdomyosarcoma cell line (expressing fetal muscle-type nAChRs).[12]

-

This compound standard.

-

Acetylcholine (ACh).

-

Dimethylphenylpiperazinium (DMPP) as a positive control agonist.[12]

-

Cell culture reagents and equipment.

-

Fluorometric imaging plate reader.

Procedure:

-

Cell Culture: Culture SH-SY5Y and TE-671 cells according to standard protocols.

-

Assay Preparation: Plate the cells in appropriate microplates and allow them to adhere.

-

Compound Exposure: Expose the cells to increasing concentrations of anagyrine (e.g., in log10 molar increments from 10 nM to 100 µM).[12]

-

ACh Challenge: After the incubation with anagyrine, challenge the cells with a fixed concentration of acetylcholine (e.g., 10 µM for SH-SY5Y and 1 µM for TE-671).[12]

-

Signal Detection: Measure the change in membrane potential using a membrane potential-sensing dye and a fluorometric plate reader. The fluorescence response is indicative of nAChR activation.

-

Data Analysis: Plot the response as a percentage of the maximal response to a potent agonist like epibatidine. Calculate the EC50 for agonistic activity and the DC50 for desensitization.

Analytical Method for Anagyrine Quantification in Plant and Animal Tissues

Objective: To accurately quantify the concentration of anagyrine in various biological matrices.

Methodology: Gas Chromatography/Mass Spectrometry (GC/MS) is a commonly employed method.[14]

Sample Preparation (General Steps):

-

Extraction:

-

Plant Material: Homogenize the dried, ground plant material and extract the alkaloids using an appropriate solvent system (e.g., methanol/water).

-

Serum/Tissue: Perform a liquid-liquid or solid-phase extraction to isolate the alkaloids from the biological matrix.

-

-

Purification: The crude extract is often purified using techniques like column chromatography to remove interfering substances.

-

Derivatization (Optional): In some cases, derivatization may be necessary to improve the volatility and thermal stability of the analyte for GC analysis.

GC/MS Analysis:

-

Injection: Inject the prepared sample into the GC.

-

Separation: The individual alkaloids are separated based on their retention times as they pass through the GC column.

-

Detection and Quantification: The mass spectrometer identifies the compounds based on their mass-to-charge ratio and fragmentation patterns. Quantification is achieved by comparing the peak area of the analyte to that of a known internal standard.

Visualizations

Signaling Pathway of Anagyrine-Induced Fetal Immobility

Caption: Proposed mechanism of anagyrine-induced teratogenesis.

Experimental Workflow for In Vivo Studies

Caption: A typical workflow for studying CCD in a bovine model.

Logical Relationship: Anagyrine to Crooked Calf Disease

Caption: The causal chain from anagyrine exposure to CCD.

Conclusion and Future Directions

The evidence strongly supports a causal link between the ingestion of anagyrine from lupine plants during a specific period of gestation and the development of crooked calf disease in cattle. The mechanism is rooted in the desensitization of fetal nicotinic acetylcholine receptors, leading to reduced fetal movement and subsequent skeletal malformations.

Future research should focus on:

-

Developing practical and cost-effective methods for screening lupine populations for anagyrine content to better manage grazing risks.

-

Investigating potential therapeutic interventions that could counteract the effects of anagyrine on nAChRs.

-

Exploring the genetic basis for potential variations in susceptibility to anagyrine-induced teratogenesis among different cattle breeds.

This guide provides a foundational understanding for professionals in the field and aims to stimulate further research into mitigating the economic and animal welfare impacts of crooked calf disease.

References

- 1. Lupin alkaloids from teratogenic and nonteratogenic lupins. III. Identification of anagyrine as the probable teratogen by feeding trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effect of body condition on serum concentrations of two teratogenic alkaloids (anagyrine and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lupine (Lupinus spp.) : USDA ARS [ars.usda.gov]

- 5. repository.arizona.edu [repository.arizona.edu]

- 6. ddescholar.acemap.info [ddescholar.acemap.info]

- 7. Lupine-induced crooked calf syndrome: mitigation through intermittent grazing management of cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vetlexicon.com [vetlexicon.com]

- 9. Lupine-induced crooked calf syndrome: mitigation through intermittent grazing management of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anagyrine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Anagyrine desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Lupine induced "crooked calf disease" in Washington and Oregon: identification of the alkaloid profiles in Lupinus sulfureus, Lupinus leucophyllus, and Lupinus sericeus - PubMed [pubmed.ncbi.nlm.nih.gov]

Anagyrine Hydrochloride's Interaction with Nicotinic and Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract